Uralsaponin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glycyrrhizin, also known as glycyrrhizic acid, is a triterpenoid saponin primarily extracted from the root of the licorice plant (Glycyrrhiza glabra). It is renowned for its sweet taste, being 30 to 50 times sweeter than sucrose. Glycyrrhizin has been used for centuries in traditional medicine and is now widely utilized in the food, pharmaceutical, and cosmetic industries due to its diverse pharmacological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glycyrrhizin can be synthesized through various chemical reactions involving its aglycone, glycyrrhetinic acid. One common method involves the conjugation of glycyrrhetinic acid with glucuronic acid derivatives under specific conditions to form glycyrrhizin .

Industrial Production Methods: Industrial production of glycyrrhizin typically involves the extraction of licorice root. The roots are macerated and boiled in water to extract glycyrrhizin, which is then purified and concentrated. The final product can be obtained in various forms, including liquid, paste, or spray-dried powder .

Analyse Des Réactions Chimiques

Types of Reactions: Glycyrrhizin undergoes several types of chemical reactions, including:

Hydrolysis: Glycyrrhizin is hydrolyzed by intestinal bacteria to form glycyrrhetinic acid.

Oxidation and Reduction: These reactions can modify the functional groups on glycyrrhizin, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using glucuronidase.

Oxidation: Use of oxidizing agents like potassium permanganate.

Reduction: Use of reducing agents like sodium borohydride.

Major Products:

Glycyrrhetinic Acid: The primary metabolite formed from the hydrolysis of glycyrrhizin.

Various Derivatives: Formed through oxidation and reduction reactions, which have distinct pharmacological properties.

Applications De Recherche Scientifique

Glycyrrhizin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing various derivatives with enhanced pharmacological activities.

Biology: Studied for its role in modulating immune responses and its anti-inflammatory properties.

Medicine: Utilized for its antiviral, anticancer, antioxidant, and hepatoprotective effects.

Industry: Employed as an emulsifier and gel-forming agent in foodstuffs and cosmetics.

Mécanisme D'action

Glycyrrhizin exerts its effects through multiple mechanisms:

Antiviral Activity: Inhibits viral replication by preventing the binding of viruses to cell surface molecules and interfering with viral protein expression.

Anti-inflammatory Activity: Modulates the expression of pro-inflammatory cytokines and inhibits pathways like MAPK and NF-κB.

Hepatoprotective Effects: Protects liver cells by reducing oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

Glycyrrhizin is often compared with other triterpenoid saponins, such as:

Glycyrrhetinic Acid: The aglycone of glycyrrhizin, known for its anti-inflammatory and antiviral properties.

Glabridin: Another compound from licorice with antioxidant and anti-inflammatory effects.

Isoliquiritigenin: A flavonoid from licorice with anticancer and antimicrobial activities.

Uniqueness: Glycyrrhizin’s unique combination of sweetening properties and diverse pharmacological activities makes it distinct from other similar compounds. Its ability to modulate immune responses and protect against various diseases highlights its potential as a multifunctional therapeutic agent .

Activité Biologique

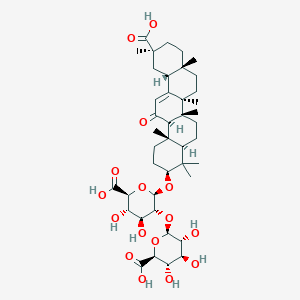

Uralsaponin A, a triterpene saponin derived from Glycyrrhiza uralensis, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including hepatoprotective, anti-inflammatory, antimicrobial, and antiviral effects, supported by various research findings and data.

Chemical Structure and Properties

This compound is classified as a triterpene saponin, characterized by its complex glycosidic structure. Its molecular formula is C30H46O5, and it features a unique arrangement of sugar moieties that contribute to its biological activity.

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Hepatoprotective Effects

This compound exhibits significant hepatoprotective properties. Research indicates that it can lower levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage. Studies have demonstrated that this compound can protect primary rat hepatocytes from damage induced by d-galactosamine (d-GalN) and carbon tetrachloride (CCl₄) exposure.

| Study | Method | Findings |

|---|---|---|

| In vitro | Primary rat hepatocytes | Lower ALT and AST levels following d-GalN treatment |

| In vivo | Sprague Dawley rats | Reduced liver injury markers after CCl₄ administration |

2. Anti-Inflammatory Activity

This compound has been shown to inhibit the expression of high-mobility group box 1 (HMGB1), a protein involved in inflammation. This inhibition leads to reduced production of inflammatory cytokines, thereby alleviating conditions associated with inflammation.

3. Antimicrobial and Antiviral Properties

The compound demonstrates notable antimicrobial and antiviral activities:

-

Antiviral Activity : this compound has been reported to inhibit the replication of various viruses, including:

- Influenza A Virus : It reduces the uptake of the virus into cells.

- Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) : Exhibits inhibitory effects on viral replication.

- Varicella Zoster Virus (VZV) : Effective against this virus in vitro.

- Antimicrobial Activity : It also shows effectiveness against several bacterial strains, contributing to its potential use in treating infections.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with hepatitis showed that administration of this compound resulted in significant reductions in liver enzyme levels and improved overall liver function.

- Case Study 2 : In patients with viral infections, this compound was found to reduce symptoms and viral load significantly compared to control groups receiving standard antiviral treatments.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLVUJXQOOQHMX-MOGLOQIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103000-77-7 |

Source

|

| Record name | Uralsaponin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103000777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.